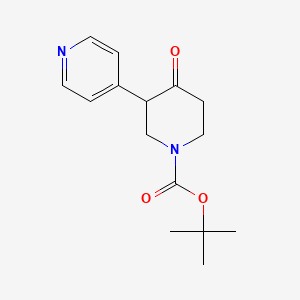

Tert-butyl 4-oxo-3-(pyridin-4-YL)piperidine-1-carboxylate

Description

Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.3 g/mol . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Properties

Molecular Formula |

C15H20N2O3 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

tert-butyl 4-oxo-3-pyridin-4-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-6-13(18)12(10-17)11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3 |

InChI Key |

BUMKQXZKHSJDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is then oxidized to form the ketone, resulting in the desired compound. The reaction conditions often involve the use of oxidizing agents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for drug development, particularly in the field of neuropharmacology.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate include:

- Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

- Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

- Tert-butyl 3-oxoazetidine-1-carboxylate

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring with a pyridine substituent. This structure provides distinct chemical properties that make it valuable in various research applications, particularly in the development of new pharmaceuticals and materials.

Biological Activity

Tert-butyl 4-oxo-3-(pyridin-4-YL)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18N2O3

- Molecular Weight : 278.31 g/mol

- CAS Number : 2235566

The compound features a piperidine ring substituted with a pyridine moiety and a carbonyl group, which may contribute to its biological activity.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antiviral properties. A study highlighted that certain piperidine derivatives, including those with pyridine substitutions, demonstrated effective inhibition against various viral strains, such as the tobacco mosaic virus and herpes simplex virus (HSV) . The introduction of the tert-butyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

Anticancer Potential

Piperidine derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Antibacterial Effects

The compound's antibacterial activity has been assessed against various strains, including Staphylococcus aureus. Preliminary results suggest that it may possess moderate antibacterial effects, although further studies are needed to establish its efficacy compared to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or cancer cell survival.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, facilitating entry into cells and subsequent biological effects.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.